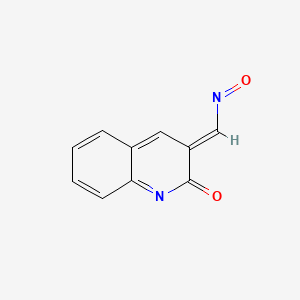
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a chemical compound with the CAS Number: 56682-66-7 . Its molecular weight is 188.19 . The compound is also known as 3-[(1E)-(hydroxyimino)methyl]-1,2-dihydroquinolin-2-one . It is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.19 . It is typically stored at temperatures between 28°C .Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) is used in a variety of scientific research applications. It is used in organic chemistry to synthesize other compounds, such as pharmaceuticals and other organic compounds. In biochemistry, it is used as a reagent in enzyme assays and other biochemical studies. In pharmaceutical research, it is used as a starting material for the synthesis of drugs and other therapeutic agents.
Wirkmechanismus
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) acts as a nucleophile, forming a covalent bond with the electrophilic center of the target molecule. This covalent bond allows the target molecule to be modified or broken down, leading to the desired reaction.
Biochemical and Physiological Effects
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and glutathione S-transferase. It has also been shown to have an antimicrobial effect against certain bacteria and fungi. In addition, it has been shown to have an anti-inflammatory effect in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. It is also relatively stable, making it suitable for long-term storage. However, it is also toxic and should be handled with care.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%). These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. There is also potential for further exploration of its antimicrobial effects, as well as its potential as an enzyme inhibitor. Additionally, further research could be conducted into its potential as a catalyst for organic reactions.
Synthesemethoden
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) can be synthesized from the reaction of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde and hydroxylamine in the presence of a base. The reaction is conducted in an aqueous solution at room temperature for several hours, resulting in a white crystalline solid that is soluble in organic solvents.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3E)-3-(nitrosomethylidene)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVAMXPOSMIDM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=O)C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C\N=O)/C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289455.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289461.png)
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289462.png)
![[S(R)]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289469.png)
![Chloro[1,3-dihydro-1,3-bis(1-methylethyl)-2H-benzimidazol-2-ylidene]gold, 95%](/img/structure/B6289476.png)
![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289483.png)






![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)